

Advanced Technical Guide: 3-(4-Bromophenyl)pentanedioic Acid Scaffolds

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Compound of Interest

Compound Name:	3-(4-bromophenyl)pentanedioic Acid
CAS No.:	1141-24-8
Cat. No.:	B073454

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Executive Summary

3-(4-Bromophenyl)pentanedioic acid (CAS: 1141-24-8), also known as 3-(4-bromophenyl)glutaric acid, represents a critical dicarboxylic acid scaffold in the synthesis of neuroactive agents. Structurally analogous to the precursor of Baclofen (the 4-chloro derivative), this scaffold serves as the gateway to 4-amino-3-(4-bromophenyl)butanoic acid (a potent GABA-B agonist) and various 3-arylglutarimides with anticonvulsant properties.^[1]

This guide provides an authoritative analysis of the molecule's physicochemical properties, industrial-grade synthesis protocols, and its application in Structure-Activity Relationship (SAR) studies targeting the GABAergic system. By leveraging the higher lipophilicity of the bromine substituent compared to chlorine, researchers can modulate blood-brain barrier (BBB) permeability and receptor residence time.

Chemical Profile & Physicochemical Properties^{[1][2][3][4][5][6][7][8]}

The 4-bromo substituent introduces specific electronic and steric vectors that differentiate this analogue from its chlorinated and non-halogenated counterparts.[1]

Core Specifications[1]

Property	Value / Description
IUPAC Name	3-(4-Bromophenyl)pentanedioic acid
Common Name	3-(4-Bromophenyl)glutaric acid
CAS Number	1141-24-8
Molecular Formula	C ₁₁ H ₁₁ BrO ₄
Molecular Weight	287.11 g/mol
Appearance	White to off-white crystalline solid
Melting Point	168–172 °C (decomposition)
pKa (Calc.)	pKa ₁ ≈ 3.8, pKa ₂ ≈ 5.2
LogP (Calc.)	~1.7–2.1 (Higher lipophilicity than Cl-analogue)

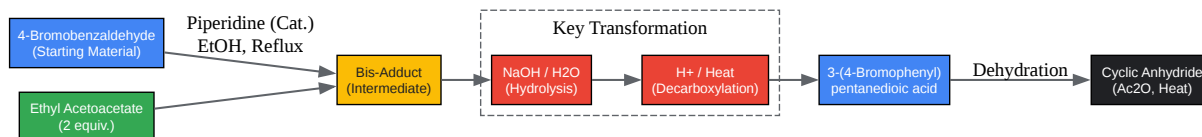
Electronic & Steric Considerations

The bromine atom at the para position exerts a weaker electron-withdrawing inductive effect (-I) than chlorine but a stronger polarizability.[1] In receptor binding (e.g., GABA-B), the increased van der Waals radius of bromine (1.85 Å vs. 1.75 Å for Cl) can enhance hydrophobic pocket occupancy, potentially increasing potency if the pocket tolerates the bulk [1].

Synthetic Pathways & Experimental Protocols

The synthesis of 3-arylglutaric acids typically follows a Knoevenagel condensation-Michael addition cascade, followed by hydrolysis and decarboxylation.[1]

Pathway Visualization[1]



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Figure 1: Synthetic route from 4-bromobenzaldehyde to the glutaric acid scaffold and its anhydride.

Detailed Experimental Protocol

Objective: Synthesis of **3-(4-bromophenyl)pentanedioic acid** on a 50g scale.

Reagents:

- 4-Bromobenzaldehyde (0.27 mol)
- Ethyl acetoacetate (0.54 mol)
- Piperidine (2.0 mL)
- Ethanol (95%, 150 mL)
- Sodium Hydroxide (50% aq.[1] solution)

Step-by-Step Methodology:

- Condensation (Bis-Adduct Formation):
 - In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromobenzaldehyde (50.0 g) in Ethanol (150 mL).
 - Add Ethyl acetoacetate (70.3 g) followed by Piperidine (2.0 mL).

- Critical Step: Heat the mixture to reflux for 4–6 hours. The solution will turn yellow/orange, and a precipitate (the bis-adduct) may begin to form upon cooling.
- Cool to 0°C. Filter the crystalline solid and wash with cold ethanol. Yield is typically >85%.
[1]
- Hydrolysis & Decarboxylation:
 - Suspend the bis-adduct intermediate in 50% NaOH solution (200 mL).
 - Heat to reflux (approx. 100–110°C) for 4 hours. The solid will dissolve as the ester hydrolysis and retro-Claisen fragmentation occur.[1]
 - Caution: Massive gas evolution (CO₂) occurs during the acidification step.[1]
 - Cool the reaction mixture to room temperature. Wash with Dichloromethane (2 x 100 mL) to remove unreacted aldehyde or neutral byproducts.[1]
 - Acidify the aqueous layer to pH 1–2 using Conc.[1] HCl.
 - The crude dicarboxylic acid precipitates as a white solid.[1][2]
- Purification:
 - Filter the crude acid.[1][2][3]
 - Recrystallize from water or a water/acetic acid mixture.[1]
 - Validation: Verify purity via HPLC (>98%) and melting point (Target: 168–172°C).

Analogues & Therapeutic Applications[1]

The **3-(4-bromophenyl)pentanedioic acid** scaffold is a divergence point for two major classes of pharmacophores: GABA Analogues and Glutarimides.[1]

GABA-B Agonists (Bromo-Baclofen)

The most prominent application is the conversion to 4-amino-3-(4-bromophenyl)butanoic acid.
[1] This is the 4-bromo analogue of Baclofen.[1]

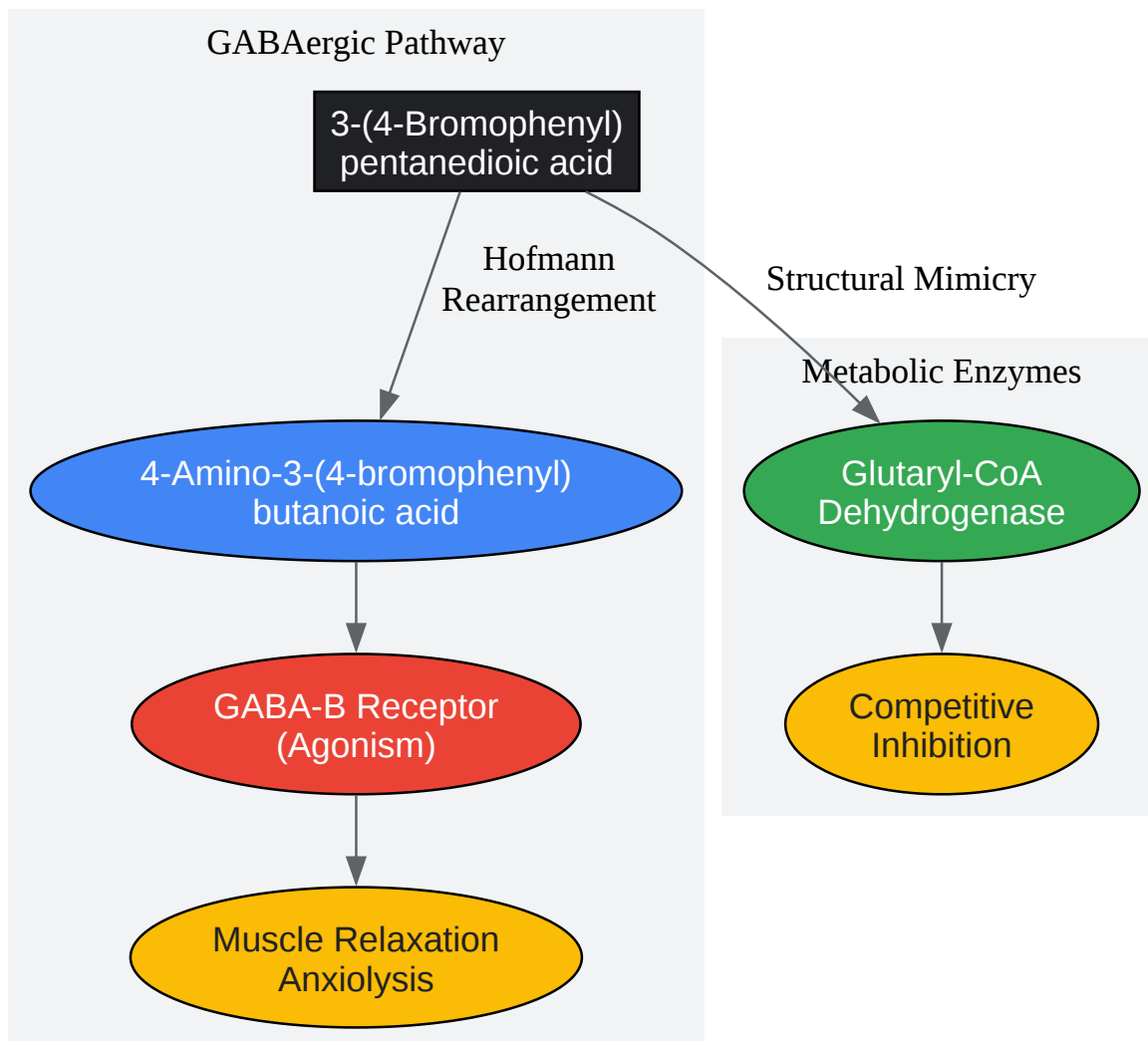
- Mechanism: Selective agonist at GABA-B receptors.[1]
- Synthesis Logic: The glutaric acid is converted to the cyclic anhydride, then to the mono-amide, and finally subjected to a Hofmann rearrangement to yield the gamma-amino acid [2].
- SAR Insight: The bromo-analogue exhibits a higher affinity for the GABA-B receptor than the unsubstituted (Phenibut) analogue and comparable or slightly distinct kinetics to Baclofen due to the lipophilic bromine atom facilitating membrane interaction [3].

Glutarimides (Anticonvulsants)

Cyclization of the dicarboxylic acid with ammonia or primary amines yields 3-(4-bromophenyl)glutarimide.[1]

- Properties: These compounds share structural homology with Thalidomide and Phenglutarimide.[1]
- Activity: 3-Arylglutarimides possess sedative and anticonvulsant activity.[1] The para-bromo substitution often enhances potency in maximal electroshock seizure (MES) models compared to the unsubstituted phenyl ring.[1]

Biological Pathway Interaction[1]



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Figure 2: Pharmacological divergence of the scaffold into GABA agonists and enzyme inhibitors.

Critical Quality Attributes (CQA) for Drug Development

When utilizing this scaffold for pharmaceutical intermediates, the following impurities must be controlled:

- 4-Bromobenzoic Acid: Result of oxidative cleavage or incomplete condensation.[1] Limit: <0.1%.
- Monodecarboxylated Species: 3-(4-bromophenyl)butanoic acid.[1] Limit: <0.5%.
- Regioisomers:Ortho-bromo derivatives (stemming from impure starting aldehyde).[1]

Analytical Standard:

- HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4) gradient.[1]
- Detection: UV at 220 nm (carboxylate absorption) and 254 nm (aromatic).[1]

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